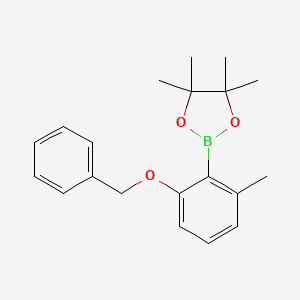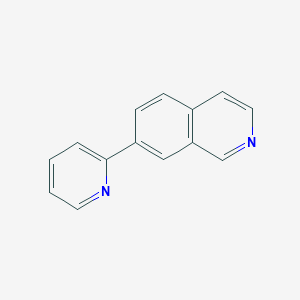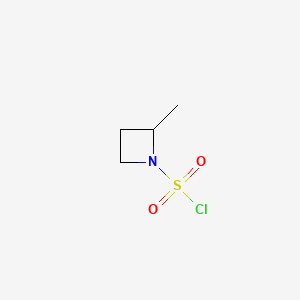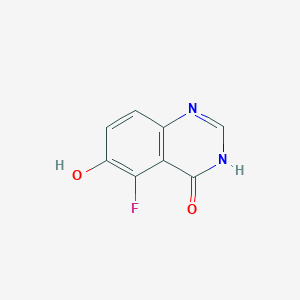
5-Fluoro-6-hydroxy-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-6-hydroxy-4(3H)-quinazolinone is a fluorinated quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The addition of fluorine and hydroxyl groups to the quinazolinone structure can significantly alter its chemical properties and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-hydroxy-4(3H)-quinazolinone typically involves the introduction of fluorine and hydroxyl groups into the quinazolinone core. One common method involves the reaction of 2-aminobenzamide with a fluorinating agent and a hydroxylating agent under controlled conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-6-hydroxy-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the fluorine or hydroxyl groups using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of 5-Fluoro-6-oxo-4(3H)-quinazolinone.
Reduction: Formation of 6-Hydroxy-4(3H)-quinazolinone.
Substitution: Formation of various substituted quinazolinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Fluoro-6-hydroxy-4(3H)-quinazolinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-6-hydroxy-4(3H)-quinazolinone involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-4(3H)-quinazolinone: Lacks the fluorine atom, which may result in different biological activity.
5-Fluoro-4(3H)-quinazolinone: Lacks the hydroxyl group, which can affect its solubility and reactivity.
5-Fluoro-6-methoxy-4(3H)-quinazolinone: Contains a methoxy group instead of a hydroxyl group, which can alter its chemical properties.
Uniqueness
5-Fluoro-6-hydroxy-4(3H)-quinazolinone is unique due to the presence of both fluorine and hydroxyl groups, which can enhance its biological activity and chemical reactivity. The combination of these functional groups can lead to improved binding affinity to target proteins and increased stability under various conditions.
Propiedades
Fórmula molecular |
C8H5FN2O2 |
|---|---|
Peso molecular |
180.14 g/mol |
Nombre IUPAC |
5-fluoro-6-hydroxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H5FN2O2/c9-7-5(12)2-1-4-6(7)8(13)11-3-10-4/h1-3,12H,(H,10,11,13) |
Clave InChI |
KIHYKCCISHDTMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1N=CNC2=O)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 5-bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13936466.png)
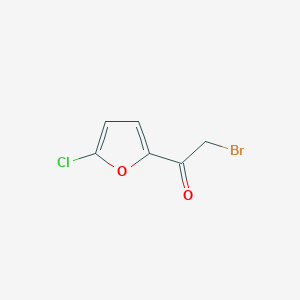
![1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinoline-4-thione](/img/structure/B13936486.png)
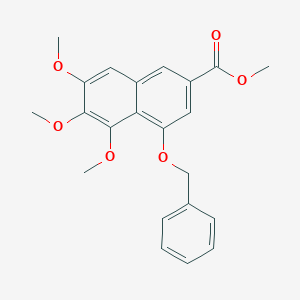
![Furo[3,2-c]pyridin-3(2H)-one hydrobromide](/img/structure/B13936498.png)
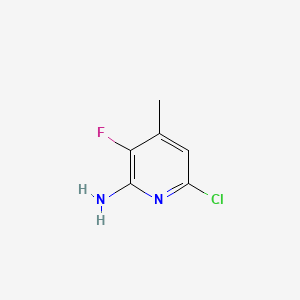
![ethyl 7-acetoxy-2,3-dimethyl-3H-benzo[d]imidazole-5-carboxylate](/img/structure/B13936505.png)
![1-[3-Bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13936509.png)
![2-phenyl-2H-benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-one](/img/structure/B13936521.png)
![8-Benzyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13936522.png)
